3-Amino-1,6-naphthyridin-5-OL
Description
Historical Development and Isomeric Diversity of Naphthyridine Scaffolds
The first naphthyridine derivative, a 1,8-naphthyridine (B1210474), was synthesized in 1893 by Reissert. nih.govmdpi.com It wasn't until 1927 that the unsubstituted parent compounds, 1,5- and 1,8-naphthyridine, were prepared. nih.gov The family of naphthyridine isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, and the isolation of 2,6-naphthyridine (B1209661) in 1965. nih.govresearchgate.net
Each naphthyridine isomer exhibits distinct chemical and physical properties, which in turn dictates its area of research focus. For instance, 1,8-naphthyridine derivatives are widely studied for their antibacterial and anticancer activities. ekb.egresearchgate.net The well-known antibacterial agent, nalidixic acid, is a derivative of 1,8-naphthyridine. ekb.eg Derivatives of 1,5-naphthyridine (B1222797) have shown potent inhibitory activity against certain kinases. nih.gov The 2,7-naphthyridine scaffold is explored for its potential in developing antitumor, antimicrobial, analgesic, and anticonvulsant agents. benthamdirect.com The 1,6-naphthyridine (B1220473) core is of particular interest for its broad range of biological activities, including antibacterial, anticonvulsant, and antitumor properties. researchgate.net
The synthesis of naphthyridine nuclei has evolved significantly over the years. Early methods often relied on adaptations of classical quinoline (B57606) syntheses, such as the Skraup reaction, which involves heating an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. acs.org While effective, this reaction can be hazardous. acs.org
Modern synthetic strategies offer greater efficiency and control. For the 1,6-naphthyridine system, several one-pot multicomponent reactions have been developed. researchgate.netrsc.org These methods often involve the condensation of readily available starting materials under mild conditions. For example, a three-component reaction using aminopyridinones, aromatic aldehydes, and Meldrum's acid under ultrasound irradiation has been reported for the synthesis of 1,6-naphthyridine-2,5-dione derivatives. thieme-connect.com Another approach involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones. acs.org
Structural Significance of the 1,6-Naphthyridine Core
The unique arrangement of nitrogen atoms in the 1,6-naphthyridine ring system imparts distinct electronic and steric properties that influence its chemical behavior and biological activity.
The 1,6-naphthyridine scaffold possesses an asymmetric distribution of electron density due to the positions of the nitrogen atoms. This electronic characteristic affects the reactivity of different positions on the ring system. The nitrogen atoms also influence the steric environment of the molecule, which can play a crucial role in its interactions with biological targets. researchgate.netresearchgate.net The presence of the nitrogen atoms can lead to specific hydrogen bonding interactions, which are important for molecular recognition.
The reactivity and potential for derivatization of naphthyridine isomers are highly dependent on the location of the nitrogen atoms. For example, in 1,5-naphthyridines, direct amination can be achieved at the C-4 position through a deprotometalation-amination reaction. mdpi.comresearchgate.net In contrast, the 1,6-naphthyridine system offers different sites for functionalization. The development of methods to create heteroaryl ditriflates of 1,6-naphthyridine-5,7-diones has provided a versatile platform for one-pot difunctionalization reactions, allowing for the rapid synthesis of diverse drug-like molecules. acs.org This highlights the unique reactivity of the 1,6-isomer.
Specific Research Interest in Amino- and Hydroxyl-Substituted Naphthyridines
Amino- and hydroxyl-substituted naphthyridines are of significant interest in medicinal chemistry due to their potential to form key interactions with biological macromolecules. The introduction of an amino group at the C2 position of the 1,6-naphthyridine ring has been shown to be important for inhibitory activity against certain enzymes. japsonline.com Similarly, hydroxyl groups, particularly at the 8-position of the naphthyridine core, can be crucial for antiparasitic activity. nih.govacs.org The ability of these functional groups to act as hydrogen bond donors and acceptors makes them valuable for modulating the pharmacological properties of naphthyridine-based compounds.
Importance of Amino and Hydroxyl Functionalities for Chemical Modification and Interaction Studies
The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the 1,6-naphthyridine scaffold, as seen in 3-Amino-1,6-naphthyridin-5-OL, is of significant chemical and biological interest. These functional groups are crucial for several reasons:
Hydrogen Bonding: Both amino and hydroxyl groups can act as hydrogen bond donors and acceptors. This capability is fundamental for molecular recognition and binding to the active sites of enzymes and receptors, which is often a prerequisite for a compound's biological activity.
Reactivity and Derivatization: The amino group is a key nucleophile, allowing for a variety of chemical modifications. It can be acylated, alkylated, or used in coupling reactions to introduce new molecular fragments and explore structure-activity relationships (SAR). Similarly, the hydroxyl group can be etherified, esterified, or otherwise modified, providing another avenue for creating a library of related compounds with potentially improved properties.
Physicochemical Properties: The introduction of amino and hydroxyl groups generally increases the polarity of a molecule, which can influence its solubility, a critical factor for drug development.
Rationale for Investigating the this compound Structure
The specific substitution pattern of this compound presents a unique electronic and steric environment. The rationale for its investigation is rooted in the established importance of the 1,6-naphthyridine core and the versatile nature of its amino and hydroxyl substituents. Research into analogous compounds, such as other substituted 1,6-naphthyridinols and various aminonaphthyridines, has revealed potent biological activities. For instance, derivatives of 8-hydroxy-1,6-naphthyridine have been explored for their antileishmanial activity. nih.gov The exploration of the 3-amino, 5-hydroxy substitution pattern is a logical step in the systematic investigation of the chemical space around the 1,6-naphthyridine scaffold to discover new therapeutic agents.
Current Knowledge Gaps and Future Research Directions for this compound
Despite the theoretical interest in this compound, a thorough review of the scientific literature reveals a significant knowledge gap concerning this specific compound. There is a notable lack of published data on its synthesis, detailed chemical and physical properties, and comprehensive biological evaluation.
Future research should prioritize the following areas:
Development of a reliable and efficient synthetic route to obtain this compound in sufficient quantities for detailed study.
Thorough characterization of the compound, including its spectral data (NMR, IR, Mass Spectrometry) and physicochemical properties such as solubility and pKa.
Systematic in vitro screening to evaluate its potential biological activities against a panel of targets, such as kinases, which are often modulated by naphthyridine-based compounds.
Exploration of its potential as a scaffold for the synthesis of new derivatives, utilizing the reactive amino and hydroxyl groups to build a library of analogues for extensive structure-activity relationship (SAR) studies.
Addressing these knowledge gaps is essential to unlock the full potential of this compound and to determine its value as a lead compound in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSXAHZEPHHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 1,6 Naphthyridin 5 Ol and Its Analogs
Established Cyclization Reactions for the 1,6-Naphthyridine (B1220473) Core
The construction of the fundamental 1,6-naphthyridine skeleton can be achieved through various cyclization reactions. These methods provide access to the core structure, which can then be further functionalized.
Friedländer Condensation and Modified Approaches for 1,6-Naphthyridines
The Friedländer synthesis is a classic and versatile method for the formation of quinoline (B57606) and naphthyridine ring systems. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. For the synthesis of 1,6-naphthyridines, this typically involves the reaction of a 4-aminonicotinaldehyde (B1271976) or a related derivative.
While traditionally effective, the Friedländer reaction can sometimes be limited by harsh conditions, long reaction times, and modest yields. Consequently, modified approaches have been developed to improve the efficiency and applicability of this reaction. These modifications often involve the use of alternative catalysts, such as Lewis acids or ionic liquids, and milder reaction conditions, including solvent-free and microwave-assisted protocols. For instance, a BF3·Et2O-mediated Friedländer annulation has been reported for the construction of a benzonaphthyridin-4-amine scaffold.
Table 1: Examples of Friedländer Condensation for Naphthyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminonicotinaldehyde | Carbonyl compounds with α-methylene group | CeCl3·7H2O, solvent-free grinding | 1,8-Naphthyridines | |
| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, H2O | 2-Methyl-1,8-naphthyridine | |
| Anthranilonitrile | 4-Oxo-7-chloro-1,2,3,4-tetrahydroquinoline | BF3·Et2O | Benzonaphthyridin-4-amine |
Tandem Nitrile Hydration/Cyclization Protocols Leading to 1,6-Naphthyridine Diones
A highly effective and more recent strategy for the synthesis of the 1,6-naphthyridine core involves a tandem nitrile hydration and cyclization protocol. This method provides access to 1,6-naphthyridine-5,7-diones under mild conditions. The process is believed to start with a nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester to form a 2-cyanoalkyl nicotinic ester intermediate. Subsequent hydration of the nitrile to an amide, followed by an intramolecular cyclization, yields the desired 1,6-naphthyridine-5,7-dione.
This approach is particularly advantageous as it allows for the construction of the heterocyclic core with substituents at various positions, setting the stage for further diversification.
Intramolecular Cyclization Strategies for Polycyclic Naphthyridines
Intramolecular cyclization reactions represent a powerful tool for the synthesis of complex, polycyclic systems containing the 1,6-naphthyridine motif. These strategies often involve the formation of a precursor molecule containing all the necessary atoms for the final ring system, which then undergoes a ring-closing reaction.
One such approach is the acid-mediated intramolecular Friedel–Crafts reaction. This has been successfully employed for the synthesis of benzonaphthyridine scaffolds. In this method, a suitably substituted aniline (B41778) derivative undergoes cyclization to form the fused ring system. Another powerful intramolecular strategy is the Diels-Alder reaction, where a diene and a dienophile within the same molecule react to form a cyclic product. Stabilized 2-amino-1,3-dienes have been shown to participate in intramolecular Diels-Alder (IMDA) reactions with pendant dienophiles to generate polycyclic structures.
Regioselective Introduction of Amino and Hydroxyl Groups
Once the 1,6-naphthyridine core is established, the regioselective introduction of amino and hydroxyl groups is a critical step in the synthesis of 3-Amino-1,6-naphthyridin-5-OL and its analogs. The positions of these functional groups are crucial for the biological activity of the final compound.
Utilizing Heteroaryl Ditriflate Intermediates for C5 and C7 Functionalization
A highly efficient method for the functionalization of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. Specifically, 1,6-naphthyridine-5,7-diones, synthesized via the tandem nitrile hydration/cyclization protocol, can be converted into bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates.
These ditriflate intermediates are excellent electrophiles and can undergo one-pot difunctionalization reactions. The triflate groups at the C5 and C7 positions can be selectively displaced by various nucleophiles, allowing for the introduction of a wide range of substituents in a rapid and controlled manner. This strategy facilitates the exploration of structure-activity relationships by enabling the synthesis of a diverse library of analogs.
Condensation Reactions for Amino- and Hydroxyl-Naphthyridine Formation
The formation of the bicyclic 1,6-naphthyridine core often relies on classical condensation reactions that have been adapted for heterocyclic synthesis. These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine.
One such approach is a variation of the Skraup synthesis , which traditionally uses glycerol (B35011), an oxidizing agent, and sulfuric acid to form quinolines from anilines. wikipedia.orgacs.org For the synthesis of 1,6-naphthyridines, a substituted 4-aminopyridine (B3432731) would serve as the starting material. acs.org Although early attempts to synthesize the parent 1,6-naphthyridine from 4-aminopyridine using the Skraup reaction were not always successful, modifications to the reaction conditions have led to modest yields. acs.org
The Gould-Jacobs reaction offers another pathway, typically involving the reaction of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgmdpi.com This is followed by a thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline. wikipedia.orgmdpi.com By analogy, a 4-aminopyridine derivative could be employed to construct the second, hydroxyl-bearing ring of a 1,6-naphthyridine. mdpi.com
The Bohlmann-Rahtz pyridine synthesis is a two-step method that generates substituted pyridines from the condensation of an enamine with an ethynylketone, followed by a cyclodehydration. synarchive.comorganic-chemistry.orgwikipedia.org This reaction could be adapted to form a 1,6-naphthyridine ring system by using a suitably functionalized aminopyridine-derived enamine.
A facile, two-step synthesis of the 3-amino-5,6,7,8-tetrahydro synarchive.comorganic-chemistry.orgnaphthyridine system has been reported, which involves the condensation of 4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia. This demonstrates a practical application of condensation reactions to build the 1,6-naphthyridine core with an amino functionality.
The Friedländer annulation is a widely used method for the synthesis of quinolines and can be extended to naphthyridines. researchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. researchgate.net For the synthesis of a this compound analog, a 4-amino-3-formylpyridine derivative could be condensed with a suitable carbonyl compound.
| Reaction Name | General Reactants | Key Features for 1,6-Naphthyridine Synthesis |
|---|---|---|
| Skraup Synthesis | Aromatic amine, glycerol, oxidizing agent, acid | Adaptable for 4-aminopyridines to form the second pyridine ring. acs.org |
| Gould-Jacobs Reaction | Aromatic amine, alkoxymethylenemalonic ester | Can potentially be used with 4-aminopyridines to introduce a hydroxyl group. wikipedia.orgmdpi.com |
| Bohlmann-Rahtz Synthesis | Enamine, ethynylketone | Applicable for pyridine ring formation, adaptable for naphthyridines. synarchive.comorganic-chemistry.orgwikipedia.org |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, active methylene compound | Versatile method for constructing the second ring of the naphthyridine core. researchgate.net |
Derivatization Strategies for this compound Analogs
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including naphthyridines. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of analogs. While specific examples on this compound are not extensively documented, the principles can be applied to appropriately functionalized 1,6-naphthyridine intermediates.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile method for forming C-C bonds. A halo- or triflate-substituted 1,6-naphthyridine could be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. This can be used to introduce alkenyl substituents onto the 1,6-naphthyridine scaffold.
The Stille reaction utilizes an organotin compound to couple with an organic halide. This method is also effective for C-C bond formation and is tolerant of a wide range of functional groups.
For C-N bond formation, the Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. This would be a key strategy for introducing or modifying amino substituents on the 1,6-naphthyridine ring.
| Reaction | Coupling Partners | Bond Formed | Potential Application for 1,6-Naphthyridine Analogs |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | C-C | Introduction of aryl, heteroaryl, or alkyl groups. |
| Heck | Alkene + Organic halide | C-C | Introduction of alkenyl substituents. |
| Stille | Organotin compound + Organic halide | C-C | Formation of C-C bonds with broad functional group tolerance. |
| Buchwald-Hartwig | Amine + Organic halide/triflate | C-N | Introduction or modification of amino groups. |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of 1,6-naphthyridine derivatives.
One reported one-pot, three-component reaction for the synthesis of fused synarchive.comorganic-chemistry.orgnaphthyridine derivatives involves the reaction of 2-chloroquinoline-4-amines, various substituted aromatic aldehydes, and malononitrile (B47326) in ethanol. This approach provides a convenient route to highly functionalized naphthyridine skeletons.
Another multicomponent strategy for synthesizing 1,6-naphthyridine derivatives with potential biological activity utilizes a camphor (B46023) sulfonic acid (CSA) catalyzed reaction involving 4-aminopyridine and cyclic enol ethers. This diastereoselective synthesis yields pyrano and furano naphthyridine derivatives. synarchive.com
Furthermore, a catalyst-free, one-pot, three-component condensation reaction of salicylaldehyde (B1680747) derivatives, malononitrile dimer, and active methylene compounds in polyethylene (B3416737) glycol-400 (PEG-400) has been reported for the synthesis of novel chromeno synarchive.comorganic-chemistry.orgnaphthyridine derivatives.
The amino and hydroxyl groups of this compound are key handles for derivatization to explore structure-activity relationships.
Acylation of the amino group can be achieved using acyl chlorides or anhydrides to form the corresponding amides. This modification can influence the electronic properties and hydrogen bonding capabilities of the molecule. The hydroxyl group can also be acylated to form esters. Chemoselective O-acylation of hydroxyamino compounds can be achieved under acidic conditions. nih.gov
Alkylation of the amino group can lead to secondary or tertiary amines, which can alter the basicity and lipophilicity of the compound. The hydroxyl group can be alkylated to form ethers. Selective mono-N-alkylation of amino alcohols can be challenging but has been achieved using methods such as chelation with 9-BBN. researchgate.net
Arylation of the amino and hydroxyl groups can introduce bulky substituents that can probe specific binding pockets in biological targets. Palladium-catalyzed C-N and C-O cross-coupling reactions are common methods for arylation. researchgate.netresearchgate.net
| Modification | Functional Group | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Acylation | Amino | Acyl chloride, Anhydride (B1165640) | Amide |
| Acylation | Hydroxyl | Acyl chloride, Anhydride | Ester |
| Alkylation | Amino | Alkyl halide, Reductive amination | Secondary/Tertiary amine |
| Alkylation | Hydroxyl | Alkyl halide | Ether |
| Arylation | Amino | Aryl halide, Pd catalyst | Arylamine |
| Arylation | Hydroxyl | Aryl halide, Pd catalyst | Aryl ether |
In the synthesis of complex analogs of this compound, the selective protection of the amino and hydroxyl groups is often necessary to achieve regioselective derivatization. An orthogonal protecting group strategy allows for the deprotection of one group while the other remains intact. organic-chemistry.orgjocpr.comnih.gov
For the amino group, common protecting groups include tert-butoxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. iris-biotech.de The choice of protecting group depends on the stability required for subsequent reaction steps.
For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are frequently used and are typically removed with fluoride (B91410) ions. Benzyl (B1604629) (Bn) ethers are also common and can be removed by hydrogenolysis.
The combination of a Boc-protected amine and a TBS-protected hydroxyl group would represent an orthogonal set, as the Boc group can be removed with acid without affecting the TBS ether, and the TBS group can be removed with fluoride without cleaving the Boc group. This allows for the sequential functionalization of the amino and hydroxyl groups. nih.gov
Chemical Reactivity and Transformation Pathways of 3 Amino 1,6 Naphthyridin 5 Ol
Reactivity of the Naphthyridine Ring System
The 1,6-naphthyridine (B1220473) core, a heterocyclic aromatic system containing two nitrogen atoms, exhibits a rich and varied reactivity profile. The positions of the nitrogen atoms significantly influence the electron density distribution around the rings, thereby governing its susceptibility to different types of chemical attack.
Electrophilic and Nucleophilic Reactivity Patterns of the 1,6-Naphthyridine Core
The 1,6-naphthyridine ring system is generally considered electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq Electrophilic attack, when it does occur, is directed to positions of relatively higher electron density. The presence of the electron-donating amino and hydroxyl groups in 3-Amino-1,6-naphthyridin-5-OL is expected to activate the ring towards electrophiles and influence the regioselectivity of such reactions.
Conversely, the electron-deficient nature of the 1,6-naphthyridine core makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens. uoanbar.edu.iqyoutube.com The presence of a good leaving group, or activation by electron-withdrawing groups, can facilitate these reactions. In the case of this compound, the reactivity towards nucleophiles will be influenced by the electronic effects of the existing substituents. For instance, the amino group may decrease the susceptibility to nucleophilic attack at certain positions.
A recent study on highly substituted 1,6-naphthyridines demonstrated that 1,6-naphthyridine-5,7-ditriflates are highly reactive intermediates that can undergo one-pot difunctionalization reactions with various nucleophiles, highlighting the susceptibility of the activated naphthyridine core to nucleophilic attack. acs.org
Oxidation and Reduction Chemistry of Naphthyridine Derivatives
The nitrogen atoms in the 1,6-naphthyridine ring can be oxidized to form N-oxides. For example, a modification of the Skraup reaction using 4-aminopyridine-N-oxide as a starting material yields 1,6-naphthyridine-N-oxide, which can then be reduced to the free base, 1,6-naphthyridine. acs.org This suggests that this compound could potentially undergo oxidation at one or both nitrogen atoms. The hydroxyl and amino groups are also susceptible to oxidation, which could lead to a variety of products depending on the oxidizing agent and reaction conditions.
Reduction of the 1,6-naphthyridine ring system can also be achieved. Catalytic hydrogenation of 1,6-naphthyridine over palladium on charcoal has been shown to yield the corresponding 1,2,3,4-tetrahydro-1,6-naphthyridine. nih.gov The specific conditions for the reduction of this compound would need to account for the presence of the amino and hydroxyl groups, which could also be affected by the reducing agents.
Rearrangement Reactions (e.g., Smiles Rearrangement) within Naphthyridine Scaffolds
Functional Group Transformations at Positions 3 and 5
The amino and hydroxyl groups at positions 3 and 5 of the 1,6-naphthyridine ring are key sites for chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Amine Reactivity: Condensation, Diazotization, and Heterocyclization Reactions
The primary amino group at the C-3 position is a versatile functional handle. It can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or related products. For example, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) is a key step in the synthesis of certain 1,6-naphthyridin-2(1H)-ones. nih.gov
The amino group can also undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.com The resulting diazonium salt is a highly reactive intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions or other transformations. masterorganicchemistry.com This provides a powerful method for introducing diversity at the C-3 position.
Furthermore, the amino group, often in conjunction with an adjacent functional group, can be utilized in heterocyclization reactions to build additional fused ring systems onto the 1,6-naphthyridine scaffold. For example, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) leads to the formation of 6-azaindoles through an electrophilic [4+1]-cyclization. chemrxiv.org Similar strategies could potentially be applied to this compound to construct novel polycyclic heterocyclic systems. A study on the synthesis of 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-ones involved the construction of a fused imidazole (B134444) ring from a diamino-1,6-naphthyridine precursor. nih.gov
Hydroxyl Reactivity: Tautomerism, O-Alkylation, and O-Acylation
The hydroxyl group at the C-5 position introduces the possibility of tautomerism. This compound can exist in equilibrium with its keto tautomer, 3-Amino-1,6-naphthyridin-5(6H)-one. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature. nih.gov In many hydroxy-substituted nitrogen heterocycles, the keto form is often the predominant tautomer in the solid state and in solution. researchgate.net
The hydroxyl group is nucleophilic and can readily undergo O-alkylation with various alkylating agents in the presence of a base. Studies on the alkylation of a similar tetrahydrobenzo[c] acs.orgresearchgate.netnaphthyridin-5(6H)-one system showed that O-alkylation is often favored over N-alkylation. nih.gov This selective O-alkylation provides a straightforward method for introducing a variety of substituents at the 5-position.
Finally, the hydroxyl group can be acylated to form esters through O-acylation reactions. This can be achieved using acylating agents such as acyl chlorides or anhydrides. Chemoselective O-acylation of molecules containing both hydroxyl and amino groups can be challenging, but methods have been developed to achieve this, often by performing the reaction under acidic conditions where the amino group is protonated and thus less nucleophilic. nih.gov
Interconversion Between Amino and Hydroxyl Forms
The structure of this compound allows for the existence of tautomeric isomers, specifically the interconversion between the amino-hydroxy (enol-imine) form and the amido-oxo (keto-enamine) form. This phenomenon, a type of prototropic tautomerism, involves the migration of a proton and the concomitant shift of double bonds within the molecule.
The equilibrium between these tautomers can be influenced by several factors, including the physical state (solid or solution), the solvent polarity, pH, and temperature. While direct studies on this compound are not extensively documented, analogous systems, such as 1-amino-3-oxo-2,7-naphthyridines, provide valuable insights. In these related compounds, spectroscopic evidence has shown that the lactam (keto) form is predominant in the solid state. nih.gov However, in solution, the presence of the lactim (enol) tautomer is also observed, as confirmed by NMR spectroscopy. nih.gov This suggests that this compound likely also exists as a mixture of tautomers in solution, with the equilibrium position being solvent-dependent.
The general keto-enol tautomerism is a well-established principle in organic chemistry, where the keto form is typically more stable. libretexts.org However, factors such as intramolecular hydrogen bonding and the potential for aromaticity in the enol form can shift the equilibrium. researchgate.netmasterorganicchemistry.com In the case of this compound, the enol form could be stabilized by an intramolecular hydrogen bond between the 5-hydroxyl group and the nitrogen at the 6-position.
Table 1: Plausible Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Features |
| Amino-hydroxy (Enol-imine) | ![]() | Aromatic naphthyridine core, hydroxyl group at C5, amino group at C3. |
| Amido-oxo (Keto-enamine) | ![]() | Carbonyl group at C5, enamine functionality involving the C3 amino group. |
Note: The actual structures would need to be generated and replaced with appropriate image links.
Formation of Coordination Complexes with Metal Centers
The naphthyridine framework, along with the amino and hydroxyl/oxo substituents, endows this compound with significant potential as a ligand in coordination chemistry. The nitrogen atoms of the pyridine (B92270) rings and the exocyclic functional groups can act as donor sites for metal ions.
Ligand Properties of this compound
This compound can be classified as a multidentate ligand. The two nitrogen atoms of the naphthyridine core are potential coordination sites. Due to the geometry of the 1,6-naphthyridine system, it is unlikely that both ring nitrogens can coordinate to the same metal center simultaneously. Instead, they are more likely to act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes. nih.gov
The amino group at the 3-position and the hydroxyl/oxo group at the 5-position introduce additional donor atoms (nitrogen and oxygen, respectively). This allows for various coordination modes:
Monodentate: Coordination through one of the ring nitrogen atoms or the exocyclic amino or hydroxyl/oxo group.
Bidentate: Chelation involving one ring nitrogen and an adjacent exocyclic group (e.g., N1 and the C5-hydroxyl group, or the C3-amino group and the C4-position if deprotonated).
Bridging: Coordination of the two ring nitrogens to different metal centers.
The specific coordination mode will depend on the metal ion, the reaction conditions, and the tautomeric form of the ligand present. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms makes this compound a versatile ligand for a range of metal ions.
Structural Characterization of Metal-Naphthyridine Adducts
For instance, bimetallic complexes featuring a naphthyridine core often exhibit close proximity of the metal centers, which can lead to interesting magnetic and catalytic properties. nih.gov The coordination geometry around the metal centers can vary from tetrahedral to square planar to octahedral, depending on the coordination number and the nature of the metal and other co-ligands.
Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy are crucial for characterizing these complexes. Changes in the vibrational frequencies of the C=N, C=O, and N-H bonds in the IR spectrum upon coordination can provide evidence of ligand binding. Similarly, shifts in the NMR signals of the ligand protons and carbons can indicate the coordination sites. For paramagnetic metal complexes, techniques like EPR spectroscopy would be employed.
Table 2: Expected Coordination Properties of this compound
| Property | Description |
| Potential Donor Atoms | N1, N6, 3-NH₂, 5-OH/O |
| Likely Coordination Modes | Monodentate, Bidentate (chelating), Bridging |
| Potential Metal Ions | Transition metals (e.g., Cu, Ni, Co, Zn), Lanthanides |
| Expected Complex Types | Mononuclear, Polynuclear (Bimetallic) |
| Characterization Techniques | IR, UV-Vis, NMR, Mass Spectrometry, X-ray Crystallography |
Spectroscopic Characterization and Advanced Analytical Methodologies for 3 Amino 1,6 Naphthyridin 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of "3-Amino-1,6-naphthyridin-5-OL" in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.
The ¹H NMR spectrum of "this compound" provides critical information regarding the number of different types of protons, their chemical environments, and their proximity to one another. The expected chemical shifts (δ) for the protons in the naphthyridine ring system are influenced by the electronic effects of the amino and hydroxyl substituents.
Based on data from structurally related naphthyridine derivatives, the following proton environments can be anticipated nih.govmdpi.comchemicalbook.com:
Aromatic Protons: The protons on the naphthyridine core will appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are dictated by the positions of the amino and hydroxyl groups.
Amino Group Protons: The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
Hydroxyl Group Proton: The proton of the hydroxyl group (-OH) will also likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent, temperature, and hydrogen bonding.
The coupling patterns (spin-spin splitting) observed in the ¹H NMR spectrum are crucial for establishing the connectivity of the protons. For instance, ortho-coupled protons on the same aromatic ring typically exhibit coupling constants (J) in the range of 7-9 Hz, while meta-coupling is significantly smaller (2-3 Hz).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | Doublet | ~2.0 |
| H-4 | 7.0 - 7.3 | Doublet | ~2.0 |
| H-7 | 7.8 - 8.1 | Doublet | ~8.5 |
| H-8 | 7.2 - 7.5 | Doublet | ~8.5 |
| -NH₂ | Variable (broad) | Singlet | - |
| -OH | Variable (broad) | Singlet | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of "this compound". Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.
Key features expected in the ¹³C NMR spectrum include mdpi.comresearchgate.netnih.gov:
Aromatic Carbons: The eight carbon atoms of the naphthyridine ring will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm.
Carbons Bearing Substituents: The carbons directly attached to the amino and hydroxyl groups will experience significant shifts. The carbon bearing the amino group (C-3) is expected to be shielded, while the carbon bearing the hydroxyl group (C-5) will be deshielded.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 140 - 145 |
| C-4 | 115 - 120 |
| C-4a | 120 - 125 |
| C-5 | 155 - 160 |
| C-7 | 130 - 135 |
| C-8 | 110 - 115 |
| C-8a | 148 - 153 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are employed mdpi.com.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of the proton connectivity throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule and for assigning quaternary carbons (carbons with no attached protons).
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of "this compound" can be achieved.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion mdpi.com. This allows for the determination of the elemental formula of "this compound" with a high degree of confidence. The calculated exact mass of the protonated molecule [M+H]⁺ is a key parameter for its identification.
Calculated Exact Mass for C₈H₇N₃O:
Molecular Formula: C₈H₇N₃O
Monoisotopic Mass: 161.0589 g/mol
Expected [M+H]⁺ in HRMS: 162.0667
The experimentally determined mass from an HRMS analysis should match this calculated value within a very small tolerance (typically <5 ppm), thus confirming the elemental composition of the compound.
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragment ions provide valuable structural information libretexts.orgresearchgate.netsemanticscholar.org. The fragmentation pattern of "this compound" would be expected to show characteristic losses of small neutral molecules.
Potential fragmentation pathways include:
Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment ion with an m/z corresponding to the loss of 28 Da.
Loss of HCN: A characteristic fragmentation for nitrogen-containing aromatic rings, resulting in a fragment ion with an m/z corresponding to the loss of 27 Da.
Loss of NH₃: The amino group can be lost as ammonia, leading to a fragment ion with an m/z corresponding to the loss of 17 Da.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, provides further confirmation of the proposed structure of "this compound".
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide fundamental insights into the molecular structure, functional groups, and conjugated electronic system of this compound.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), hydroxyl (-OH), and aromatic naphthyridine ring system.
The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the region of 3500-3300 cm⁻¹. researchgate.net The O-H stretching vibration of the hydroxyl group generally appears as a broad band in the 3600-3200 cm⁻¹ range, with its broadness resulting from intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of the naphthyridine ring are expected just above 3000 cm⁻¹.
The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of structural information. Key absorptions include the C=C and C=N stretching vibrations of the aromatic rings, typically found between 1650 cm⁻¹ and 1450 cm⁻¹. researchgate.net The N-H bending vibration of the amino group usually appears around 1650-1580 cm⁻¹, while the in-plane O-H bending and C-O stretching vibrations are expected around 1440-1395 cm⁻¹ and 1260-1180 cm⁻¹, respectively.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) |
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C and C=N Stretch | 1650 - 1450 |
| Amine (-NH₂) | N-H Bend | 1650 - 1580 |
| Hydroxyl (-OH) | C-O Stretch | 1260 - 1180 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by its extensive π-conjugated system. The naphthyridine core, substituted with an electron-donating amino group and an electron-donating hydroxyl group, is expected to exhibit strong absorption bands in the UV region.
The spectrum would likely show intense absorptions corresponding to π → π* transitions, which are characteristic of aromatic and heteroaromatic systems. nih.gov The presence of non-bonding electrons on the nitrogen atoms of the rings and the oxygen of the hydroxyl group also allows for n → π* transitions, which are typically weaker in intensity and may be observed as shoulders on the main absorption bands. nih.gov The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent polarity. In ethanol, for instance, similar aminonitropyridine compounds show absorption maxima related to these electronic transitions. nih.govnih.gov
| Electronic Transition | Description | Expected λmax Region (nm) |
|---|---|---|
| π → π | Transition of an electron from a π bonding orbital to a π antibonding orbital. | 250 - 400 |
| n → π | Transition of an electron from a non-bonding orbital to a π antibonding orbital. | 350 - 500 (often lower intensity) |
Chromatographic Separation and Detection Methods
Chromatographic methods are paramount for the isolation, purification, and quantitative determination of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally sensitive compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method would be most suitable for its analysis.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as an octadecylsilyl (ODS or C18) column, is used with a polar mobile phase. nih.govdntb.gov.ua The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target analyte from impurities with different polarities. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (λmax) determined by UV-Vis spectroscopy. nih.gov
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase (Column) | Octadecylsilyl (C18), 3-5 µm particle size |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% Formic Acid |
| Detection | UV-Vis Detector at a specific λmax |
| Application | Purity assessment, quantitative analysis, impurity profiling |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique. However, due to the low volatility and thermal instability of this compound, direct analysis by GC-MS is not feasible. The polar amino (-NH₂) and hydroxyl (-OH) groups lead to strong intermolecular hydrogen bonding, which significantly raises the boiling point and can cause adsorption onto the GC column. libretexts.orgsigmaaldrich.com
To overcome this limitation, the compound must first be chemically modified through derivatization to create a more volatile and thermally stable analogue. sigmaaldrich.com Once derivatized, the resulting product can be separated by the gas chromatograph and subsequently detected and identified by the mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification. nist.gov
Derivatization is a critical prerequisite for the GC-MS analysis of polar molecules containing active hydrogen atoms, such as those in amino and hydroxyl groups. libretexts.org The primary goal is to replace these active hydrogens with nonpolar protecting groups, thereby increasing the compound's volatility and reducing its polarity. sigmaaldrich.com Common derivatization strategies include silylation and acylation. libretexts.org
Silylation: This is a widely used method where an organosilicon group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, replaces the active hydrogens. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. sigmaaldrich.comresearchgate.net The resulting silyl (B83357) ethers and silylated amines are significantly more volatile and thermally stable. libretexts.org
Acylation: This process involves the reaction of the amino and hydroxyl groups with an acylating agent, typically a fluorinated anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). libretexts.orgnih.gov Acylation converts the functional groups into esters and amides. The resulting derivatives are not only more volatile but the presence of fluorine atoms can also enhance detection sensitivity, particularly with an electron capture detector (ECD). libretexts.org
The optimization of a derivatization protocol involves selecting the appropriate reagent, solvent, reaction temperature, and time to ensure a complete and reproducible reaction with minimal side-product formation. nih.gov
| Method | Reagent Example | Target Functional Groups | Resulting Derivative |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | -OH, -NH₂ | Silyl Ether, Silylated Amine |
| Acylation | Pentafluoropropionic Anhydride (PFPA) | -OH, -NH₂ | Pentafluoropropionyl Ester/Amide |
| Alkylation | Alkyl Chloroformates | -NH₂ | Carbamate |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial in the characterization of a newly synthesized molecule, such as this compound, as it provides quantitative data on the mass percentages of each element present. The results of this analysis are used to determine the empirical formula of the compound, which represents the simplest whole-number ratio of atoms in the molecule. By comparing the experimentally determined elemental composition with the theoretically calculated values derived from the proposed molecular structure, researchers can verify the compound's identity and assess its purity.
The molecular formula for this compound is established as C₈H₇N₃O. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These calculated values serve as the benchmark against which experimental data from elemental analysis instrumentation, such as a CHN analyzer, would be compared.
In a typical research setting, a purified sample of this compound would be subjected to combustion analysis. This process would yield experimental mass percentages for carbon, hydrogen, and nitrogen. The oxygen percentage is commonly determined by difference. A close correlation between these experimental findings and the theoretical values shown in the table below would provide strong evidence for the successful synthesis and purity of the target compound, thereby confirming its empirical and molecular formula.
Theoretical Elemental Composition of this compound (C₈H₇N₃O)
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Mass Contribution (amu) | Percentage Composition (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 59.62 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 26.08 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.93 |
| Total | 161.164 | 100.00 |
Computational and Theoretical Investigations of 3 Amino 1,6 Naphthyridin 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally efficient than traditional wavefunction-based methods. researchgate.netresearchgate.net
For 3-Amino-1,6-naphthyridin-5-OL, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure, known as the ground state geometry. researchgate.net This process, called geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy. The output provides precise predictions of bond lengths, bond angles, and dihedral angles. This optimized structure is fundamental for all further computational analyses.
Table 1: Illustrative Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C5-O | ~1.36 Å |
| Bond Length | C3-N (amino) | ~1.38 Å |
| Bond Angle | C4-C3-N (amino) | ~121° |
| Bond Angle | C6-C5-O | ~120° |
| Dihedral Angle | H-N-C3-C4 | ~0° or 180° (planar) |
Note: The values in this table are hypothetical examples to illustrate the type of data obtained from DFT calculations and are not based on actual published results for this specific molecule.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. researchgate.netaimspress.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. colab.ws A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. researchgate.net FMO analysis for this compound would identify the distribution of these orbitals, pinpointing the likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -5.8 | Electron-donating ability (nucleophilicity) |
| ELUMO | -1.2 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.6 | Indicates high kinetic stability and low reactivity |
Note: These values are for illustrative purposes only.
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is mapped onto the electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate likely sites for nucleophilic attack. researchgate.netyoutube.com Green areas represent neutral potential.
For this compound, an ESP map would likely show negative potential around the electronegative nitrogen atoms of the naphthyridine rings and the oxygen atom of the hydroxyl group, identifying these as key sites for hydrogen bonding and interactions with electrophiles. pnas.org Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, making them potential hydrogen bond donors. nih.gov
DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. ias.ac.innih.govresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in signal assignment. researchgate.net
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule. rsc.org These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and achieve better agreement with experimental data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. nih.govscielo.org.za This information allows for the prediction of the absorption maxima (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data.
| Spectroscopy | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (H on C7) | ~8.5 ppm | (To be determined) |
| IR | N-H Stretch (amino) | ~3450 cm⁻¹ | (To be determined) |
| UV-Vis | λmax | ~320 nm | (To be determined) |
Note: Predicted values are hypothetical examples.
Molecular Dynamics and Docking Simulations
While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics and docking are used to simulate the behavior of molecules in a biological environment.
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. acs.orgnih.govdigitellinc.com By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule in different environments, such as in aqueous solution. nih.govyoutube.com
For this compound, MD simulations would explore its conformational landscape—the range of shapes the molecule can adopt through rotations around its single bonds (e.g., C-N and C-O bonds of the substituents). ijpsr.comlibretexts.org Although the core naphthyridine ring system is rigid, the amino and hydroxyl groups have rotational freedom. Understanding the preferred conformations and the energy barriers between them is crucial, as the molecule's biological activity often depends on its ability to adopt a specific shape to fit into the binding site of a target protein. fiveable.me
Molecular Docking Studies of this compound Analogs with Biomolecular Targets
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, numerous investigations have been conducted on analogous compounds featuring the 1,6-naphthyridine (B1220473) core. These studies provide significant insights into the potential biomolecular targets and binding interactions of this class of compounds. The 1,6-naphthyridine scaffold has been identified as a key pharmacophore in the development of inhibitors for various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Research has focused on targets within the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical pathway for cell growth and proliferation. nih.gov Analogs such as 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors. nih.gov Similarly, benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogs have been investigated as mTOR inhibitors. ijpsonline.comijpsonline.com Another significant target for this scaffold is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. japsonline.com Molecular docking has been employed to explore the binding of these analogs to the ATP-binding pocket of these kinases, aiming to understand the structural requirements for potent inhibition. ijpsonline.comjapsonline.com
The table below summarizes molecular docking studies performed on analogs containing the 1,6-naphthyridine scaffold, highlighting their biomolecular targets.
| Biomolecular Target | 1,6-Naphthyridine Analog Class | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| mTOR (mammalian Target of Rapamycin) | Benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one derivatives | Compounds dock into the ATP-binding site, forming key interactions with catalytic loop residues. | ijpsonline.comijpsonline.com |
| PI3K/mTOR | 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives | Rational design based on docking led to the identification of potent dual inhibitors. | nih.gov |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Substituted 1,6-naphthyridines | 3D-QSAR and docking studies identified key pharmacophoric features for VEGFR-2 inhibition. | japsonline.com |
| DNA Topoisomerase I | Dibenzo[c,h] ijpsonline.comresearchgate.netnaphthyridin-6-one derivatives | Analogs show potent TOP1-targeting activity. | nih.gov |
Prediction of Binding Modes and Interaction Energies
Molecular docking simulations not only identify potential binding sites but also predict the specific orientation (binding mode) of the ligand within the target's active site and estimate the strength of the interaction. For 1,6-naphthyridine analogs, these studies have revealed a consistent pattern of interactions within the ATP-binding pockets of various kinases.
The binding mode is typically anchored by a network of hydrogen bonds between the heterocyclic naphthyridine core and key amino acid residues in the hinge region of the kinase. For instance, in studies with mTOR, the nitrogen atoms within the naphthyridine ring and exocyclic amino groups are predicted to act as hydrogen bond acceptors and donors, respectively, with backbone atoms of residues like Val2240.
In addition to hydrogen bonding, hydrophobic and van der Waals interactions play a crucial role in stabilizing the ligand-protein complex. Substituents on the 1,6-naphthyridine ring can be tailored to occupy specific hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity. For example, in VEGFR-2 inhibitors, bulky substituents such as a 1,3-dimethoxyphenyl ring at the third position of the naphthyridine core were found to favor potent activity by occupying a hydrophobic region. japsonline.com The interaction energies calculated from these simulations help in ranking potential inhibitors and prioritizing them for synthesis and biological evaluation.
The following table details the types of interactions predicted for 1,6-naphthyridine analogs with their respective biomolecular targets.
| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| mTOR | Val2240 | Hydrogen Bonding | ijpsonline.comijpsonline.com |
| Trp2239, Tyr2225, Leu2185 | Hydrophobic/van der Waals Interactions | ijpsonline.comijpsonline.com | |
| VEGFR-2 | Cys919 | Hydrogen Bonding (Hinge Region) | japsonline.com |
| Val848, Ala866, Leu1035 | Hydrophobic Interactions | japsonline.com |
Theoretical Studies on Tautomerism and Isomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is particularly important for heterocyclic molecules like this compound, as the presence of different tautomeric forms can significantly influence their chemical reactivity, biological activity, and spectroscopic properties. The molecule possesses both an amino group and a hydroxyl group on the aromatic scaffold, making it susceptible to both amino-imino and keto-enol tautomerism.
Investigation of Amino-Imino Tautomerism
The 3-amino group of this compound can exist in equilibrium with its imino tautomeric form. This process involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms. nih.govnih.gov The two primary forms are the aromatic amino form (3-amino) and the non-aromatic imino form (3-imino).
Amino Tautomer: this compound
Imino Tautomer: 3(2H)-Imino-1,6-naphthyridin-5-ol
The amino form is generally the predominant and more stable tautomer for aminopyridines and related heterocycles under physiological conditions. nih.gov This stability is largely attributed to the preservation of the aromaticity of the pyridine (B92270) ring system, which provides significant resonance stabilization. The imino form, by contrast, disrupts this aromaticity, making it energetically less favorable.
Analysis of Keto-Enol Tautomerism for the Hydroxyl Group
The hydroxyl group at the 5-position of the naphthyridine ring can undergo keto-enol tautomerism. libretexts.orglibretexts.org This involves an equilibrium between the enol form (the hydroxyl group on the aromatic ring) and the keto form, where a proton has migrated from the hydroxyl oxygen to the adjacent ring nitrogen (N-6), resulting in a carbonyl group at C-5.
Enol Tautomer: this compound
Keto Tautomer: 3-Amino-1H-1,6-naphthyridin-5(6H)-one
For simple phenols and other hydroxy-aromatic heterocycles, the enol form is typically overwhelmingly favored at equilibrium. masterorganicchemistry.com The driving force is the substantial thermodynamic stability associated with the aromatic system. Conversion to the keto form disrupts this aromaticity, which carries a significant energetic penalty. However, in some heterocyclic systems, intramolecular hydrogen bonding or specific solvent effects can increase the stability of the keto tautomer. masterorganicchemistry.comresearchgate.net
Relative Stabilities of Possible Tautomeric Forms
Given the potential for both amino-imino and keto-enol tautomerism, this compound can theoretically exist as four different tautomers. The relative stability of these forms is critical for understanding its chemical behavior and biological function. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are the standard methods for predicting the relative energies and, therefore, the stabilities of different tautomers. scispace.com These calculations can be performed for the molecule in the gas phase and in various solvents using models like the Self-Consistent Reaction Field (SCRF) to account for solvent effects. scispace.com
The four principal tautomeric forms are:
Amino-Enol: The fully aromatic form.
Imino-Enol: Aromaticity of one ring is disrupted.
Amino-Keto: Aromaticity of one ring is disrupted.
Imino-Keto: Aromaticity of both rings is potentially disrupted.
Computational studies would likely predict the amino-enol tautomer to be the most stable form by a significant margin in both the gas phase and polar solvents. This prediction is based on the strong energetic preference for maintaining the aromaticity of the bicyclic naphthyridine system. The relative energy is expected to increase for the other forms, with the imino-keto form being the least stable. The stability of the tautomers is influenced by the polarity of the solvent; however, the aromatic stabilization of the amino-enol form is generally the dominant factor. scispace.com
| Tautomeric Form | Structure Name | Key Structural Features | Predicted Relative Stability |
|---|---|---|---|
| Amino-Enol | This compound | -NH2 group at C3, -OH group at C5, fully aromatic | Most Stable |
| Imino-Enol | 3(2H)-Imino-1,6-naphthyridin-5-ol | =NH group at C3, -OH group at C5, one ring non-aromatic | Less Stable |
| Amino-Keto | 3-Amino-1H-1,6-naphthyridin-5(6H)-one | -NH2 group at C3, =O group at C5, one ring non-aromatic | Less Stable |
| Imino-Keto | 3(2H)-Imino-1,6-naphthyridin-5(6H)-one | =NH group at C3, =O group at C5, non-aromatic character | Least Stable |
Mechanistic Investigations of Biological Interactions of 3 Amino 1,6 Naphthyridin 5 Ol Derivatives
Elucidation of Molecular Targets and Binding Mechanisms
Derivatives of the naphthyridine scaffold have been identified as potent modulators of several key biological targets, exhibiting a range of therapeutic activities from antibacterial to anticancer.
Naphthyridine derivatives demonstrate significant inhibitory activity against a wide array of enzymes crucial for cellular function and proliferation.
DNA Gyrase and Topoisomerase IV: The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in antibacterial agents. mdpi.comnih.gov Compounds like Nalidixic acid function by selectively and reversibly blocking bacterial DNA replication through the inhibition of the A subunit of DNA gyrase. mdpi.comnih.gov More advanced derivatives, such as Trovafloxacin, inhibit both Topoisomerase IV and DNA synthesis, granting them a broad spectrum of activity against Gram-positive and Gram-negative pathogens. mdpi.com Molecular docking studies have shown that these derivatives effectively bind to the active sites of DNA gyrase, an interaction comparable to that of Nalidixic acid. mdpi.com
Protein Kinases: The inhibition of protein kinases is a critical strategy in cancer therapy, and various naphthyridine derivatives have been developed as potent inhibitors.
PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key focus for cancer research. nih.gov Rational drug design has led to the creation of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives that act as potent dual inhibitors of PI3K and mTOR. nih.gov Similarly, benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivatives have been developed as highly selective mTOR inhibitors with cellular EC50 values as low as 0.25 nM, while maintaining significant selectivity over PI3K. mit.edu
c-Met and VEGFR-2: N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been synthesized as selective type II c-Met kinase inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies produced compounds with high potency against c-Met and significant selectivity against VEGFR-2, a feature not present in broader kinase inhibitors like Cabozantinib. nih.gov
PKMYT1: A data mining effort identified a naphthyridinone derivative as a potent inhibitor of PKMYT1, a key regulator of the G2/M cell cycle transition. nih.gov Further optimization led to highly selective and potent inhibitors with promising antitumor efficacy. nih.gov
Acetylcholinesterase (AChE): In the context of neurodegenerative diseases, 1,2,3,4-tetrahydrobenzo[h] nih.govnih.govnaphthyridines have been designed as potent inhibitors of acetylcholinesterase. nih.gov Mechanistic studies revealed that these compounds act as peripheral-to-midgorge-site inhibitors of the enzyme. nih.gov
Tankyrases: Tankyrases (TNKS), members of the poly (ADP-ribose) polymerase (PARP) family, are targets for inhibiting Wnt/β-catenin signaling in cancer. mdpi.com While specific 3-Amino-1,6-naphthyridin-5-OL derivatives as tankyrase inhibitors are not extensively detailed, the broader class of nitrogen-containing heterocyclic compounds, including triazolopyridine derivatives, has yielded potent TNKS inhibitors. mdpi.com This suggests a potential avenue for the development of naphthyridine-based TNKS inhibitors.
| Naphthyridine Class | Enzyme Target | Biological Activity | Reference |
|---|---|---|---|
| 1,8-Naphthyridine derivatives (e.g., Nalidixic acid) | DNA Gyrase, Topoisomerase IV | Antibacterial | mdpi.com |
| 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives | PI3K/mTOR (dual inhibitor) | Anticancer | nih.gov |
| Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivatives | mTOR | Anticancer | mit.edu |
| N-substituted-3-phenyl-1,6-naphthyridinone derivatives | c-Met Kinase | Anticancer | nih.gov |
| 1,2,3,4-Tetrahydrobenzo[h] nih.govnih.govnaphthyridines | Acetylcholinesterase (AChE) | Neuroprotective Potential | nih.gov |
The interaction of naphthyridine derivatives extends to cell surface and intracellular receptors, modulating critical signaling pathways.
Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Optimization of a screening hit led to the identification of novel 1,5-naphthyridine (B1222797) derivatives as potent and selective inhibitors of the ALK5 receptor. nih.gov Compounds were identified that inhibited ALK5 autophosphorylation with IC50 values in the low nanomolar range (4-6 nM), demonstrating potent activity in both receptor binding and cellular assays. nih.gov The X-ray crystal structure of a lead compound in complex with human ALK5 confirmed the binding mode predicted by docking studies. nih.gov
Angiotensin II and Glycine (B1666218) Receptors: Crystallographic studies have provided insights into the binding of 1,6-naphthyridin-2(1H)-one derivatives to G protein-coupled receptors. The Protein Data Bank includes structures of these derivatives complexed with the Human Angiotensin II Receptor and the Human Glycine Receptor alpha-3, revealing the precise molecular interactions that govern their binding. mdpi.com
Molecular Recognition Studies: The ability of naphthyridine-based hosts to recognize and bind guest molecules has been quantified using 1H-NMR titrations. These studies measured the association constants (Kb) of naphthyridine receptors with biotin (B1667282) analogues. The results indicate that hydrogen bonding interactions are crucial, making certain derivatives potent and effective receptors due to the stabilization of the host-guest complex. nih.gov
The efficacy of this compound derivatives is determined by their precise fit within the binding pockets of their target proteins, stabilized by a network of intermolecular forces.
Hydrogen Bonding: Hydrogen bonds are a predominant feature in the molecular recognition of naphthyridine derivatives. The amide N-H groups present in many derivatives are capable of forming strong hydrogen bonds with electron-rich centers on their biological targets. nih.gov For instance, studies on 1,5-naphthyridine inhibitors of the ALK5 receptor revealed a binding mode confirmed by X-ray crystallography, highlighting the importance of specific hydrogen bonds within the active site. nih.gov Similarly, a potent reversible MPS1 inhibitor with a 3-aminoisoquinoline core (structurally related to the naphthyridine scaffold) forms a critical dual hydrogen bond with the backbone of a glycine residue in the hinge region of the kinase. mdpi.com
Binding Pocket of ALK5: The crystal structure of a 1,5-naphthyridine derivative complexed with the ALK5 receptor provided a detailed view of its binding pocket. This structural information confirmed the binding mode that had been proposed through molecular docking studies and was instrumental in guiding further optimization of these inhibitors. nih.gov
Hydrophobic Interactions: In addition to hydrogen bonding, hydrophobic interactions contribute to the binding affinity and selectivity of these compounds. The aromatic naphthyridine core and its various substituents can engage in favorable hydrophobic interactions with nonpolar residues within the target's binding site, further stabilizing the ligand-protein complex.
Structure-Activity Relationship (SAR) at the Molecular Level
SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For naphthyridine derivatives, these studies have elucidated the roles of various substituents and core functional groups.
The biological activity of the naphthyridine scaffold can be finely tuned by modifying the substituents at various positions.
Substituents on the Phenyl Ring: In a series of N-substituted-3-phenyl-1,6-naphthyridinone derivatives targeting c-Met kinase, extensive SAR studies revealed that modifications to the phenyl ring significantly impacted potency and selectivity. nih.gov
Halogenation: The introduction of halogen atoms can enhance biological activity. For example, the bromination of the naphthyridine skeleton at the C-6 position was found to improve antibacterial activity against B. cereus and resulted in potent DNA gyrase inhibitors. mdpi.com
Electronegative Groups: For certain cytotoxic naphthyridine derivatives, replacing a methyl group at C-7 with more electronegative groups, such as methoxy (B1213986) or carbonyl groups, was predicted to improve biological activity. nih.gov
| Core Structure | Position of Substitution | Substituent Effect | Resulting Activity | Reference |
|---|---|---|---|---|
| 1,8-Naphthyridine | C-6 | Bromination | Enhanced antibacterial activity and DNA gyrase inhibition | mdpi.com |
| 1,8-Naphthyridine-3-carboxylic acid | N-1 and C-7 | Cyclopropyl at N-1 and amino-azetidinyl at C-7 | Optimal antibacterial and pharmacokinetic properties | nih.gov |
| Cytotoxic Naphthyridine | C-7 | Replacement of CH3 with electronegative groups (e.g., methoxy) | Predicted improvement in biological activity | nih.gov |
| Benzo[b] nih.govnih.govnaphthyridine | Various | Addition of 1-(2-(4-fluorophenyl)ethynyl) group | Potent MAO B inhibition | mdpi.com |
The amino (-NH2) and hydroxyl (-OH) groups, integral to the parent compound this compound, play pivotal roles in molecular interactions and biological function.
Hydroxyl Group: The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form strong and specific interactions within a binding pocket, significantly contributing to binding affinity. The presence of hydroxyl groups on a molecule can increase its polarity and aqueous solubility. In the context of molecular recognition, the strategic placement of hydroxyl groups can be critical for achieving high potency and selectivity, as seen in the development of numerous kinase inhibitors where interactions with specific amino acid residues are paramount. nih.gov The hydroxyl group in the this compound scaffold is expected to be a key interaction point with its biological targets.
Rational Design Principles Based on SAR Data
The rational design of this compound derivatives is heavily guided by structure-activity relationship (SAR) studies, which aim to identify the chemical features essential for their biological activity. These studies have provided key insights into how modifications of the naphthyridine scaffold influence interactions with biological targets, such as protein kinases.
One of the core principles emerging from SAR studies is the critical role of substituents at various positions on the 1,6-naphthyridine (B1220473) ring system. For instance, in the development of spleen tyrosine kinase (SYK) inhibitors based on a 5,7-disubstituted nih.govmdpi.comnaphthyridine scaffold, the presence of a 7-aryl group, particularly with para-substitution, was found to be necessary for potent inhibition. nih.gov Furthermore, the addition of 5-aminoalkylamino substituents significantly enhanced the inhibitory potency. nih.gov
Similarly, in the design of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one core, a comprehensive SAR study highlighted several key structural requirements for effective inhibition. nih.gov These included:
An N-1 alkyl substituent with a terminal free amino group.
A hydrophobic substituted benzyl (B1604629) group at the N-3 position.
The tricyclic core itself was deemed essential for maintaining inhibitory activity. nih.gov
Further optimization revealed that the introduction of a 4'-carboxamide phenoxy group at the C-5 position markedly improved the potency of these compounds. nih.gov
These findings underscore a recurring theme in the rational design of 1,6-naphthyridine derivatives: the strategic placement of specific functional groups to optimize interactions with the target protein's binding site. The amino group at the 3-position and the hydroxyl group at the 5-position of the parent compound, this compound, are themselves key pharmacophoric features that can be further elaborated upon based on these principles. The design of new analogs often involves a systematic exploration of different substituents at various positions to enhance potency, selectivity, and pharmacokinetic properties.
| Structural Modification | Impact on Biological Activity | Target Class Example |
| 7-Aryl group (para-substituted) | Essential for potent inhibition | Spleen Tyrosine Kinase (SYK) nih.gov |
| 5-Aminoalkylamino substituent | Enhances potency | Spleen Tyrosine Kinase (SYK) nih.gov |
| N-1 alkyl with terminal amino | Essential for effective inhibition | c-Met Kinase nih.gov |
| N-3 hydrophobic benzyl group | Essential for effective inhibition | c-Met Kinase nih.gov |
| C-5 4'-carboxamide phenoxy group | Significantly improves potency | c-Met Kinase nih.gov |
Cellular and Subcellular Mechanisms of Action
The biological effects of this compound derivatives are a consequence of their interactions with various cellular and subcellular components and the subsequent modulation of fundamental biological processes.
Influence on Fundamental Cellular Processes (e.g., DNA replication, protein synthesis, enzyme inhibition)
A significant body of research points to the ability of naphthyridine derivatives to interfere with fundamental cellular processes, particularly DNA replication and protein synthesis. Many compounds within this class exert their antibacterial effects by targeting key enzymes involved in these pathways.
Enzyme Inhibition: A primary mechanism of action for many naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for maintaining the proper topology of DNA during replication, and their inhibition leads to the cessation of DNA synthesis and ultimately bacterial cell death. While specific studies on this compound are limited, the broader class of naphthyridines is well-established in this regard.
Protein Synthesis Inhibition: More recent investigations have revealed that certain naphthyridine derivatives can also act as novel ribosome inhibitors. nih.govresearchgate.net These compounds selectively inhibit bacterial protein synthesis by interacting with the ribosome, the cellular machinery responsible for translating messenger RNA into proteins. nih.govresearchgate.net The precise mechanism appears to involve the enhancement of transfer RNA (tRNA) footprinting at the decoding site of the 16S ribosomal RNA, suggesting a disruption of the normal translation process. dntb.gov.ua This mode of action is distinct from many other classes of antibiotics, making these compounds promising candidates for overcoming existing resistance mechanisms. researchgate.net
| Cellular Process | Molecular Target | Effect of Inhibition | Compound Class |
| DNA Replication | DNA Gyrase, Topoisomerase IV | Cessation of DNA synthesis, cell death | Naphthyridine derivatives mdpi.com |
| Protein Synthesis | Bacterial Ribosome (16S rRNA) | Disruption of translation, cell death | Naphthyridine derivatives nih.govresearchgate.netdntb.gov.ua |
Investigation of Intracellular Signaling Pathways Modulated by Naphthyridine Derivatives (e.g., c-Jun N-terminal kinase activation)
While the direct inhibition of enzymes involved in DNA and protein synthesis is a well-documented mechanism, the influence of naphthyridine derivatives on intracellular signaling pathways is an area of growing research. The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated in response to a variety of cellular stresses and play critical roles in processes such as inflammation, apoptosis, and cell differentiation. nih.govnih.govmdpi.com
Currently, there is a lack of direct evidence in the scientific literature specifically linking this compound or its close derivatives to the activation of the JNK signaling pathway. However, some naturally occurring 1,6-naphthyridine derivatives, such as aaptamine, have been reported to interfere with other signaling pathways like the PI3K/AKT/GSK3b axis. researchgate.net Given the broad biological activities of naphthyridines, it is plausible that some derivatives could modulate JNK signaling, either directly or indirectly. Further investigation is required to explore this potential mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

